(1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate
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Overview
Description
(1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate is a chemical compound characterized by the presence of an isoindoline-1,3-dione moiety and a fluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is investigated for its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and a modulator of cellular signaling pathways .
Comparison with Similar Compounds
- (1,3-Dioxoisoindol-2-yl) benzoate
- (1,3-Dioxoisoindol-2-yl) 4-chlorobenzoate
- (1,3-Dioxoisoindol-2-yl) 4-bromobenzoate
Comparison: Compared to its analogs, (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FNO4/c16-10-7-5-9(6-8-10)15(20)21-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEDOCXKSFRCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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